ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring, a cyclobutane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the cyclobutane ring, and finally the esterification process. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound shares a similar ester functional group but has an imidazole ring instead of a pyrazole ring.
2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy group but lacks the cyclobutane and pyrazole rings.
Uniqueness
Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is unique due to its combination of a pyrazole ring, a cyclobutane ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
ethyl 1-[hydroxy-(1-propan-2-ylpyrazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-5-20-14(19)15(6-11(4)7-15)13(18)12-8-16-17(9-12)10(2)3/h8-10,13,18H,4-7H2,1-3H3 |
InChI Key |
BXNSXGHCAVZNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(C2=CN(N=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.